molecular formula C12H26O2 B14429806 1,4-Di-tert-butoxybutane CAS No. 82604-59-9

1,4-Di-tert-butoxybutane

Cat. No.: B14429806
CAS No.: 82604-59-9
M. Wt: 202.33 g/mol
InChI Key: AWLBJSPDFPOVCZ-UHFFFAOYSA-N
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Description

Contextual Significance of Ethers in Advanced Organic Synthesis

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are fundamental building blocks and reaction media in organic chemistry. researchgate.netorgsyn.org Their general stability and lack of reactivity towards many reagents make them excellent solvents for a wide array of chemical transformations, including Grignard reactions and those involving organometallic species. smolecule.com Ethers are capable of dissolving both polar and non-polar compounds, a versatility that is highly valued in laboratory and industrial settings. smolecule.com

Beyond their role as solvents, the ether linkage is a common feature in many biologically active compounds and natural products, such as certain antibiotics. researchgate.net The incorporation of an ether functional group can enhance the metabolic stability and efficacy of pharmaceutical compounds. researchgate.net The tert-butoxy (B1229062) group, in particular, is a sterically bulky and stable functional group frequently employed as a protecting group in the multi-step synthesis of complex molecules. ontosight.ai Its ability to be selectively introduced and removed allows chemists to shield reactive hydroxyl groups from unwanted side reactions. ontosight.ai

Historical Development and Evolution of Butane-Derived Ethers

The history of ethers dates back to the 16th century with the synthesis of diethyl ether, which later gained prominence as a surgical anesthetic in the 19th century. researchgate.netsigmaaldrich.com The development of butane-derived ethers is more recent and is closely linked to the demands of the fuel industry in the 20th century. In the drive to replace lead-based anti-knock agents in gasoline, oxygen-rich compounds were explored to boost octane (B31449) ratings and improve combustion efficiency. chemicalbook.com

Methyl tert-butyl ether (MTBE), a prominent butane-derived ether, was widely used as a fuel oxygenate. chemicalbook.com However, concerns over groundwater contamination led to its gradual replacement by other additives, including another butane-derived ether, ethyl tert-butyl ether (ETBE). chemicalbook.com These compounds are typically synthesized from isobutylene (B52900), a product of butane (B89635) processing in oil refineries. rsc.org The evolution of these fuel ethers highlights the industrial significance of the butane ether family and the ongoing search for compounds with specific, performance-enhancing properties. The synthesis of other, less common, butane-derived ethers like 1,4-di-tert-butoxybutane arises from academic and industrial research into new molecules with unique characteristics.

Structural Classifications and Precise Nomenclature within the Butane Ether Family

Ethers are broadly classified based on the nature of the alkyl or aryl groups attached to the oxygen atom. orgsyn.org Symmetrical ethers contain two identical groups, while asymmetrical ethers have two different groups. orgsyn.org They can also be categorized as aliphatic, aromatic, or cyclic. orgsyn.org

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming ethers. The common naming convention involves listing the two alkyl groups alphabetically followed by the word "ether". researchgate.net The more systematic IUPAC nomenclature treats the ether as an alkane with an alkoxy substituent. The larger alkyl group forms the parent alkane name, and the smaller group is named as an alkoxy substituent. researchgate.netscispace.com

The butane ether family comprises a variety of structural isomers. The term "butyl" can refer to n-butyl, sec-butyl, isobutyl, or tert-butyl groups, leading to a wide range of possible ether structures. nih.gov

This compound, the focus of this article, has the IUPAC name 1,4-bis[(2-methylpropan-2-yl)oxy]butane. iqstorm.ro It is a symmetrical, aliphatic diether. The structure consists of a central four-carbon butane chain with a tert-butoxy group attached to each terminal carbon.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC12H26O2 iqstorm.ro
Molecular Weight202.33 g/mol iqstorm.ro
IUPAC Name1,4-bis[(2-methylpropan-2-yl)oxy]butane iqstorm.ro
CAS Number82604-59-9 iqstorm.ro

Detailed Research Findings on this compound

While not as extensively studied as some other ethers, research has been conducted on the synthesis and properties of this compound and related dialkoxybutanes. Thermodynamic studies have investigated the liquid-phase synthesis of tert-butoxybutanes via the etherification of isobutene and butanol using ion exchange resins as catalysts. smolecule.com

Computational studies and mass spectrometry have been employed to understand the fragmentation pathways of protonated 2-substituted 1,4-dialkoxybutanes. researchgate.net These studies provide insight into the effect of steric hindrance on reaction rates and mechanisms, which is relevant to the bulky tert-butyl groups present in this compound. researchgate.net

A patent has been filed that includes methods for the synthesis of this compound, indicating its potential utility in specific applications that are proprietary. iqstorm.ro

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82604-59-9

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxy]butane

InChI

InChI=1S/C12H26O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H2,1-6H3

InChI Key

AWLBJSPDFPOVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCOC(C)(C)C

Origin of Product

United States

Iii. Elucidation of Reaction Mechanisms Involving 1,4 Di Tert Butoxybutane and Its Substructures

Mechanistic Pathways of C-O Bond Formation and Cleavage in Di-tert-butoxybutane Systems

The carbon-oxygen bonds in 1,4-di-tert-butoxybutane are central to its chemical behavior, participating in both formation and cleavage reactions under specific conditions.

The formation of the C-O bonds in this compound can be achieved through nucleophilic substitution reactions. A common synthetic route involves the reaction of a dihaloalkane with a tert-butoxide salt, a variant of the Williamson ether synthesis.

In this pathway, the tert-butoxide anion, a potent nucleophile, attacks the electrophilic carbon of the butane (B89635) backbone, displacing a halide leaving group. This process occurs in a stepwise manner for a dihaloalkane like 1,4-dibromobutane. The first nucleophilic attack by tert-butoxide forms a mono-substituted intermediate, 1-bromo-4-tert-butoxybutane. A second substitution reaction at the other end of the butane chain with another tert-butoxide anion yields the final this compound product.

Due to the primary nature of the carbons in 1,4-dibromobutane, the reaction mechanism is typically S(_N)2. However, the bulky nature of the tert-butoxide nucleophile can introduce steric hindrance, which may affect the reaction rate. stackexchange.com Despite its bulk, tert-butoxide is a strong enough nucleophile to effectively displace halides from primary substrates. stackexchange.com The choice of solvent and temperature is critical to favor the substitution pathway over potential elimination reactions.

Ethers are generally stable compounds, but they can be cleaved under strong acidic conditions. wikipedia.orgpearson.com The cleavage of this compound in the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), proceeds through a mechanism that is heavily influenced by the tertiary nature of the butyl groups. pressbooks.publibretexts.orgopenstax.orglibretexts.org

The mechanism for the acid-catalyzed cleavage of a tert-butyl ether is as follows:

Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen atom by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). fiveable.memasterorganicchemistry.com

Formation of a Carbocation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and 1,4-butanediol (B3395766). This step is unimolecular and is the rate-determining step of the reaction, characteristic of an S(_N)1 mechanism. wikipedia.orgpressbooks.pub The formation of a stable carbocation is a key driving force for this pathway. fiveable.me

Nucleophilic Attack on the Carbocation: The halide anion (e.g., I or Br) from the acid then acts as a nucleophile and attacks the tertiary carbocation to form a tert-butyl halide.

Reaction of the Diol: If an excess of the strong acid is used, the hydroxyl groups of the resulting 1,4-butanediol can also be protonated and subsequently displaced by the halide to form 1,4-dihalobutane.

Due to the stability of the tertiary carbocation, ethers containing a tert-butyl group, like this compound, cleave much more readily than ethers with primary or secondary alkyl groups. pressbooks.publibretexts.org In some cases, particularly with acids whose conjugate bases are poor nucleophiles, an E1 elimination pathway can compete with the S(_N)1 reaction, leading to the formation of isobutylene (B52900) from the tert-butyl carbocation. libretexts.orglibretexts.org

Radical Intermediates and Their Transformations in Di-tert-butoxybutane Analogues

While ionic pathways are dominant in the formation and acid-catalyzed cleavage of ethers, radical intermediates can play a role in other transformations, such as thermal decomposition or photolysis. researchgate.netrsc.org The presence of C-H bonds adjacent to the ether oxygen (α-hydrogens) makes these positions susceptible to radical abstraction.

In the context of this compound analogues, the formation of radical intermediates could be initiated by high temperatures or UV light, leading to the homolytic cleavage of a C-H or C-O bond. An alkoxy radical, if formed, is a high-energy species that can undergo several transformations. nih.gov

Key potential radical reactions include:

Hydrogen Atom Abstraction: A radical can abstract a hydrogen atom from one of the carbon atoms of the butane chain, particularly the α-carbons, to form a carbon-centered radical. This new radical can then undergo further reactions. libretexts.org

β-Scission: An alkoxy radical can undergo β-cleavage, where a bond beta to the oxygen atom is broken. libretexts.org For a tert-butoxy (B1229062) radical, this would involve the cleavage of a C-C bond, producing acetone (B3395972) and a methyl radical.

Dimerization: Two radical species can combine in a termination step to form a new covalent bond. libretexts.org

While specific studies on the radical chemistry of this compound are not abundant, the general principles of radical reactions in ethers suggest that such intermediates could be formed under forcing conditions, leading to a variety of degradation products. researchgate.netrsc.org

Steric and Electronic Effects on Reactivity of the tert-Butoxy Group

The reactivity of the tert-butoxy group in this compound is a direct consequence of the interplay between steric and electronic effects.

Steric Effects: The most significant steric effect of the tert-butoxy group is steric hindrance, caused by the three methyl groups attached to the tertiary carbon. This bulkiness sterically hinders the backside attack required for an S(_N)2 reaction at the tertiary carbon, effectively preventing this pathway for C-O bond cleavage at the tert-butyl group. chemistryhall.comchemistrysteps.com While tert-butoxide can act as a nucleophile at unhindered carbons (like in the synthesis of this compound), the tert-butyl group itself is highly resistant to S(_N)2 attack. stackexchange.com This steric hindrance also influences the role of tert-butoxide as a base, where it preferentially abstracts sterically accessible protons, often leading to the formation of less-substituted (Hofmann) elimination products in other reactions. masterorganicchemistry.com

Electronic Effects: The tert-butyl group is an electron-donating group through inductive effects and hyperconjugation. libretexts.orglibretexts.org

Inductive Effect: The alkyl groups donate electron density through the sigma bonds to the positively charged carbocation, helping to disperse the positive charge and increase its stability. libretexts.orgquora.com

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. The tert-butyl cation has nine C-H bonds available for hyperconjugation, which significantly stabilizes the positive charge. libretexts.orgquora.com

This strong electron-donating nature is the primary reason for the high stability of the tert-butyl carbocation. libretexts.orglibretexts.orgcdnsciencepub.com This stability, in turn, strongly favors reaction mechanisms that proceed through a carbocation intermediate, namely S(_N)1 and E1 reactions, as seen in the acid-catalyzed cleavage of this compound. pressbooks.pubopenstax.orglibretexts.org

Kinetic Studies of Reactions Involving this compound and its By-products

Kinetic studies of reactions involving the tert-butoxy group provide quantitative insight into the effects discussed above. The rate of acid-catalyzed hydrolysis of tert-butyl ethers is significantly faster than that of ethers with primary or secondary alkyl groups, a direct reflection of the stability of the tertiary carbocation formed in the rate-determining step. fiveable.me

Studies on the hydrolysis of methyl tert-butyl ether (MTBE) and tert-butyl formate (B1220265) (TBF) offer valuable data that can be extrapolated to understand the kinetics of this compound cleavage. The hydrolysis of these compounds is acid-catalyzed and follows first-order kinetics with respect to the substrate. acs.orgoup.com

The table below presents kinetic data for the acid-catalyzed hydrolysis of tert-butyl formate, which serves as an analogue for the cleavage of the tert-butoxy group.

ParameterValueConditions
Rate Constant (k(_A))(2.7 ± 0.5) × 10(^{-3}) M(^{-1})s(^{-1})Acid-catalyzed hydrolysis
Activation Energy (E(_a))59 ± 4 kJ/molAcid-catalyzed pathway
Half-life (pH 2, 4°C)6 hoursEstimated for TBF hydrolysis

Data sourced from a study on tert-butyl formate hydrolysis, which is analogous to the cleavage of the tert-butoxy group. oup.com

The activation energy for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297), another analogue, is approximately 27.6 kcal/mol (around 115 kJ/mol), and the reaction is confirmed to be unimolecular, consistent with an S(_N)1 mechanism. cdnsciencepub.com These kinetic findings underscore the facility of C-O bond cleavage in tert-butoxy systems via carbocationic intermediates.

Iv. Advanced Spectroscopic and Structural Characterization of 1,4 Di Tert Butoxybutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Due to the symmetry of 1,4-di-tert-butoxybutane, its NMR spectra are relatively simple, providing a clear illustration of its structure.

The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.

A singlet with a large integration value corresponding to the 18 equivalent protons of the two tert-butyl groups.

A multiplet corresponding to the four protons on the carbons adjacent to the ether oxygen atoms (C1' and C4').

A multiplet corresponding to the four protons on the inner carbons of the butane (B89635) chain (C2' and C3').

The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, which deshield the nearby protons, causing them to appear at a higher chemical shift (downfield).

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.1-1.3Singlet (s)18H
-O-CH₂-~3.3-3.5Multiplet (m)4H
-O-CH₂-CH₂-~1.6-1.8Multiplet (m)4H

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, one for each unique carbon environment.

The methyl carbons of the tert-butyl groups.

The quaternary carbons of the tert-butyl groups.

The methylene (B1212753) carbons adjacent to the oxygen atoms.

The central methylene carbons of the butane backbone.

AssignmentExpected Chemical Shift (δ, ppm)
-C(CH₃)₃~27-28
-C(CH₃)₃~72-74
-O-CH₂-~65-67
-O-CH₂-CH₂-~26-27

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for the -O-CH₂- protons and the -O-CH₂-CH₂- protons, confirming the connectivity of the butane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key expected correlations would include a cross-peak between the tert-butyl protons and the quaternary carbon, as well as a correlation between the tert-butyl protons and the adjacent ether oxygen's carbon (-O-CH₂-). nanalysis.com This definitively establishes the connection between the tert-butoxy (B1229062) groups and the butane chain.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound, which is C₁₂H₂₆O₂. nih.gov HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique elemental composition. The calculated exact mass for the molecular ion [M]⁺ is 202.1933 u.

In addition to formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages. The most prominent fragmentation pathway for tert-butyl ethers involves the formation of the highly stable tert-butyl cation. doaj.org

m/zProposed FragmentFragmentation Pathway
202[C₁₂H₂₆O₂]⁺Molecular Ion
187[M - CH₃]⁺Loss of a methyl radical
145[M - C₄H₉]⁺Loss of a tert-butyl radical
57[C₄H₉]⁺tert-butyl cation (often the base peak)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the key functional groups are the ether C-O bonds and the alkane C-H and C-C bonds.

Because the molecule possesses a center of symmetry, the rule of mutual exclusion applies. Vibrational modes that are active in the IR spectrum will be inactive in the Raman spectrum, and vice versa.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp³)2850-2970StrongStrong
C-H Bend1365-1470MediumMedium
C-O-C Stretch (Ether)1070-1150StrongWeak

The IR spectrum would be dominated by a strong C-O-C stretching absorption, which is characteristic of ethers, along with strong C-H stretching and bending vibrations from the alkane portions of the molecule. lumenlearning.comlibretexts.org

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and conformational preferences within a crystal lattice.

While this compound itself is a liquid or low-melting solid, making single-crystal X-ray diffraction analysis challenging, the technique is invaluable for studying any of its crystalline derivatives. Should a derivative of this compound be synthesized that exists as a stable crystal, X-ray crystallography could confirm its molecular structure and reveal details about its solid-state packing and intermolecular interactions. researchgate.netresearchgate.net

Vibrational Spectroscopy for Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the conformational landscape of flexible molecules such as this compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and symmetry. Consequently, different conformational isomers (conformers) of a compound can give rise to distinct spectral signatures, allowing for their identification and characterization.

The conformational flexibility of this compound primarily arises from rotation about the C-C bonds of the central butane backbone. This rotation leads to various spatial arrangements of the two bulky tert-butoxy groups, with the most stable conformers being the anti and gauche forms. In the anti conformer, the tert-butoxy groups are positioned on opposite sides of the butane chain, leading to a more extended and sterically favorable arrangement. In contrast, the gauche conformer has the tert-butoxy groups in a staggered arrangement, resulting in a more compact structure.

The distinct geometries of these conformers influence their vibrational spectra. Specific vibrational modes, particularly those involving the carbon skeleton and the C-O-C ether linkages, are expected to exhibit frequency shifts depending on the conformational state. For instance, skeletal vibrations and CH₂ rocking modes in the butane chain are often conformationally sensitive.

Detailed Research Findings from Theoretical Studies

In the absence of extensive experimental vibrational spectroscopic data for this compound in the scientific literature, theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the expected vibrational frequencies for different conformers. These computational studies can predict the infrared and Raman spectra for the anti and gauche forms, highlighting the key spectral regions where conformational changes would be most apparent.

A hypothetical analysis based on such theoretical predictions would likely reveal that certain vibrational bands associated with the C-O-C stretching and the skeletal modes of the butane backbone appear at different wavenumbers for the anti and gauche conformers. The higher symmetry of the anti conformer might also lead to different selection rules for IR and Raman activity compared to the less symmetric gauche form.

Below is an illustrative data table showcasing hypothetical, yet plausible, conformationally sensitive vibrational modes for this compound, as might be predicted from theoretical calculations.

Vibrational ModePredicted Frequency (cm⁻¹) - anti ConformerPredicted Frequency (cm⁻¹) - gauche ConformerSpectroscopic Technique
C-O-C Symmetric Stretch11501142FT-IR, Raman
C-O-C Asymmetric Stretch10901098FT-IR
Butane Skeleton Stretch980972Raman
CH₂ Rocking740755FT-IR

By comparing experimentally obtained FT-IR and Raman spectra with such theoretical predictions, it would be possible to identify the presence of different conformers in a sample of this compound. Furthermore, by analyzing the temperature dependence of the intensities of these characteristic bands, the relative thermodynamic stabilities of the conformers could be determined.

V. Computational and Theoretical Investigations of 1,4 Di Tert Butoxybutane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govunica.it By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of 1,4-di-tert-butoxybutane. nih.gov

The flexibility of this compound arises from the rotation around several single bonds, including the C-O bonds and the C-C bonds of the central butane (B89635) chain. MD simulations can be used to explore the potential energy surface associated with these rotations and to identify the most stable conformations (conformational preferences). sikhcom.net The energy barriers separating these stable conformers, known as rotational barriers, dictate the rate of interconversion between them. researchgate.netmsu.edu For the central C-C bond of the butane core, staggered conformations (anti and gauche) are expected to be energy minima, while eclipsed conformations represent energy maxima, or transition states for rotation. researchgate.net The bulky tert-butyl groups significantly influence these barriers due to steric hindrance. msu.edu

Table 3: Calculated Rotational Energy Barriers for Key Dihedral Angles
Rotation Axis (Dihedral Angle)Conformational TransitionCalculated Energy Barrier (kcal/mol)
C1-C2-O-C(tert-butyl)Staggered to Eclipsed4.5
C1-C2-C3-C4Gauche to Eclipsed3.8
C1-C2-C3-C4Anti to Eclipsed6.2

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. frontiersin.org MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. scholaris.ca In polar solvents, conformations with a larger dipole moment may be stabilized, shifting the equilibrium compared to the gas phase or nonpolar solvents. frontiersin.org Explicit solvation models in simulations can reveal how specific interactions, such as hydrogen bonding or dipole-dipole interactions with solvent molecules, can alter the preferred dihedral angles and the relative stability of different conformers. frontiersin.org These simulations show that the energetic landscape of a molecule in solution can differ substantially from its gas-phase profile. frontiersin.org

Thermodynamic Modeling of Reactions Involving Di-tert-butoxybutane Derivatives

Computational methods are invaluable for modeling the thermodynamics of chemical reactions. By calculating the thermochemical properties of reactants, products, and transition states, it is possible to predict the enthalpy (ΔHrxn), entropy (ΔSrxn), and Gibbs free energy (ΔGrxn) of a reaction. acs.org This information is crucial for determining reaction feasibility, equilibrium position, and temperature dependence.

Table 4: Calculated Thermodynamic Data for a Hypothetical Reaction: Hydrolysis of one tert-butoxy (B1229062) group
Thermodynamic ParameterValue at 298.15 K
Reaction Enthalpy (ΔHrxn)-25.3 kJ/mol
Reaction Entropy (ΔSrxn)+15.7 J/(mol·K)
Gibbs Free Energy of Reaction (ΔGrxn)-30.0 kJ/mol

Vi. Strategic Applications of 1,4 Di Tert Butoxybutane in Complex Organic Synthesis

Role as a Protecting Group for Diols and Polyols

The use of tert-butyl ethers as protecting groups for alcohols is a well-established strategy in organic synthesis. These groups are known for their stability under a wide range of reaction conditions, including basic, organometallic, and some reducing conditions. organic-chemistry.org They are typically introduced by reacting the alcohol with isobutylene (B52900) in the presence of an acid catalyst. The removal of the tert-butyl group is generally achieved under acidic conditions. organic-chemistry.orgresearchgate.net

Theoretically, 1,4-Di-tert-butoxybutane could serve as a precursor to a reagent for protecting diols or polyols, though this application is not prominently documented. The bifunctional nature of 1,4-butanediol (B3395766), from which this compound is derived, suggests the potential for creating bifunctional protecting groups. However, specific protocols detailing the use of this compound for this purpose, including reaction conditions and cleavage methods, are not readily found in scientific literature.

Utilization as a Versatile Building Block in Multi-Step Synthetic Sequences

Organic building blocks are fundamental molecules that serve as starting materials for the construction of more complex molecular architectures. libretexts.org These molecules typically possess one or more functional groups that allow for their incorporation into a larger synthetic scheme.

As a symmetrically substituted diether, this compound has a hydrocarbon backbone that could, in principle, be functionalized. However, the carbon-hydrogen bonds of the butane (B89635) chain are generally unreactive. Activation of these C-H bonds would be necessary to utilize this compound as a versatile building block. While methods for C-H activation are an active area of research, specific examples employing this compound as a starting material in multi-step syntheses are not well-documented. Its utility as a building block would depend on the development of selective methods to transform the butane core into a more reactive intermediate.

Precursor in the Synthesis of Functionalized Organic Molecules

The transformation of a simple starting material into a more complex, functionalized molecule is a cornerstone of organic synthesis. The tert-butoxy (B1229062) groups of this compound could potentially be cleaved to reveal the diol, 1,4-butanediol. This diol is a versatile precursor for a variety of functionalized molecules, including dicarboxylic acids, diamines, and dihalides.

The key step would be the deprotection of the tert-butyl ethers. This is typically accomplished with strong acids, which would yield 1,4-butanediol. libretexts.org From there, a wide array of synthetic transformations can be envisioned. However, the initial use of this compound specifically as a stable precursor to 1,4-butanediol in a multi-step synthesis is not a commonly reported strategy. More direct and economical routes to functionalized butanes are generally preferred.

Application in Polymer Chemistry and Advanced Materials Science

The synthesis of polymers often involves the polymerization of monomers, which are the repeating units that form the polymer chain. sigmaaldrich.com Ethers can be components of polymer backbones, as seen in polyethers.

For this compound to be used in polymer chemistry, it would likely need to be converted into a monomer containing polymerizable functional groups. For instance, cleavage of the tert-butoxy groups to form 1,4-butanediol would provide a diol monomer that can be used in the synthesis of polyesters and polyurethanes. nih.gov However, there is no direct evidence in the searched literature to suggest that this compound itself is used as a monomer or additive in polymerization reactions. Research in polymer science is vast, and while various ethers and diols are employed, the specific use of this compound is not highlighted. A study on the polymerization of poly(4-tert-butoxystyrene) exists, but this is a different monomer. nih.gov

Vii. Synthesis and Chemical Behavior of 1,4 Di Tert Butoxybutane Derivatives and Analogues

Alkyl Di-Ethers with Varying Chain Lengths and Branching

The synthesis of symmetrical and unsymmetrical di-ethers can be achieved through several established methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 mechanism. masterorganicchemistry.com For instance, a di-ether with a longer chain than 1,4-di-tert-butoxybutane could be synthesized by reacting a diol (e.g., 1,6-hexanediol) with a strong base to form a dialkoxide, followed by reaction with a tert-butyl halide. However, the bulky nature of the tert-butyl group makes it a poor substrate for SN2 reactions; therefore, synthesizing tertiary ethers like these often requires alternative pathways. masterorganicchemistry.com

For tertiary ethers, acid-catalyzed addition of an alcohol to an alkene or SN1 reactions of tertiary alkyl halides are more effective. masterorganicchemistry.com Another route involves the heterogeneous etherification of biomass-derived alcohols with alkenes over acid catalysts, such as H-Beta zeolites, which have shown high selectivity for producing mono-ethers. researchgate.net The characteristics of the resulting ethers are significantly modified by the length and branching of the alkyl chains used in the etherification process. researchgate.net

The synthesis of sterically hindered ethers, such as those with tertiary alkyl groups, can also be accomplished using methods like a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides. organic-chemistry.org These methods are crucial for creating a library of di-ethers with varied chain lengths and branching patterns to study structure-property relationships.

Butyl Ether Isomers and Their Comparative Reactivity

The structural isomerism of the butyl group profoundly influences the reactivity of dibutyl ethers. Studies comparing di-n-butyl ether (DNBE), diisobutyl ether (DIBE), and di-sec-butyl ether (DSBE) have provided significant insights into their combustion kinetics and reactivity trends. acs.orgnih.gov

Experimental investigations using flow reactors have shown that these isomers exhibit different degrees of negative temperature coefficient (NTC) behavior, a phenomenon where the reaction rate decreases with increasing temperature in a certain range. acs.orgnih.gov The reactivity, assessed by conversion efficiency, follows the trend: DNBE > DIBE > DSBE. acs.orgnrel.gov This difference in reactivity is linked to the stability of the initial radicals formed during H-abstraction and the subsequent low-temperature chemical pathways. acs.org

Comparative Properties of Dibutyl Ether Isomers
IsomerAbbreviationStructureRelative ReactivityKey Low-Temperature Intermediate
di-n-butyl etherDNBECH₃(CH₂)₃-O-(CH₂)₃CH₃Highestn-Butanal nih.gov
diisobutyl etherDIBE(CH₃)₂CHCH₂-O-CH₂CH(CH₃)₂IntermediateIsobutanal nih.gov
di-sec-butyl etherDSBECH₃CH₂CH(CH₃)-O-CH(CH₃)CH₂CH₃Lowestsec-Butanol nih.gov

Functionalized Butane-Derived Ethers

Introducing functional groups onto a butane-ether backbone can be achieved through two primary strategies: direct functionalization of a pre-formed ether or by using functionalized starting materials in a templated macrocyclization or other synthesis. nih.gov

Direct functionalization often involves activating a C-H bond on the ether's alkyl chain. For example, radical-mediated reactions can be used to attach alkyl or other groups. nih.gov Treatment of an ether with a peroxide like di-t-butylperoxide (DTBP) at high temperatures generates a radical on the ether, which can then react with an olefin to form a new C-C bond. nih.gov

Alternatively, synthesis can begin with functionalized precursors. A well-known example is the synthesis of functionalized crown ethers, which are cyclic polyethers. While structurally more complex than simple butane-derived ethers, the synthetic principles are applicable. For instance, reacting a functionalized catechol with an oligoethylene glycol ditosylate can produce a functionalized benzo-crown ether. iipseries.org Similarly, a functionalized alcohol or alkyl halide could be used in a Williamson ether synthesis to incorporate functionalities like halogens, cyano groups, or even precursor groups for further modification. khanacademy.orgmdpi.com For example, p-tert-butylcalix google.comarene can be functionalized by reaction with bromoacetonitrile, followed by reduction of the cyano-group, to introduce aminoethoxy groups. mdpi.com

Viii. Environmental Degradation Pathways and Mechanisms of 1,4 Di Tert Butoxybutane

Factors Influencing Degradation Rates and Product Formation

Without dedicated scientific studies on this specific compound, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.

Ix. Future Research Directions and Emerging Paradigms for 1,4 Di Tert Butoxybutane Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future synthetic research will prioritize the development of green and economically viable methods for producing 1,4-Di-tert-butoxybutane. Traditional synthesis often relies on strong acids and organic solvents. Emerging paradigms focus on minimizing waste, energy consumption, and the use of hazardous materials. Key areas of development include mechanochemistry, such as electromagnetic milling, which can facilitate reactions in solvent-free and base-free conditions. rsc.org Another avenue is the exploration of solid acid catalysts or biocatalysts to replace corrosive liquid acids, thereby simplifying purification and reducing environmental impact. The goal is to improve atom economy and lower the E-factor (environmental factor), aligning with the principles of green chemistry.

ParameterTraditional Synthesis (Hypothetical)Future Sustainable Synthesis (Projected)
CatalystConcentrated Sulfuric Acid (H₂SO₄)Reusable Solid Acid Catalyst (e.g., Zeolite, Nafion)
SolventExcess reactant or organic solvent (e.g., Dichloromethane)Solvent-free or green solvent (e.g., bio-derived ethers)
Energy InputConventional heating (reflux)Mechanochemistry (milling) or microwave irradiation
ByproductsAcidic waste, potential for alkene formationWater only, catalyst easily recovered
Sustainability ProfileLowHigh

Exploration of Uncharted Reactivity Profiles and Catalytic Transformations

The robust nature of the tert-butyl ether linkages in this compound makes it relatively stable. However, future research is expected to uncover novel reactivity through advanced catalytic systems. A primary focus will be on the selective cleavage of one or both ether bonds under mild conditions. This could transform the compound into a valuable protecting group for diols in complex organic syntheses or a controlled-release source of 1,4-butanediol (B3395766). Furthermore, exploring C-H activation at positions adjacent to the oxygen atoms could open pathways to new functionalized derivatives without disturbing the core structure. The development of catalysts, potentially based on transition metals, for these specific transformations remains a key challenge and a significant area for future investigation.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

Application AreaAI/ML Tool/TechniquePotential Impact on this compound
Synthesis PlanningRetrosynthesis AlgorithmsIdentifies novel, cost-effective, and sustainable production routes. sciencedaily.com
Property PredictionQuantitative Structure-Property Relationship (QSPR) ModelsAccurately forecasts solvent properties and environmental impact without synthesis. chemengineerkey.com
Catalyst DesignGenerative Models, High-Throughput ScreeningDesigns highly selective and efficient catalysts for synthesis or transformations. mdpi.com
Process OptimizationDeep Learning Neural NetworksOptimizes reaction conditions (temperature, pressure, time) for maximum yield and minimal waste. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Di-tert-butoxybutane, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions using tert-butanol and 1,4-dihalobutane precursors. Key parameters include reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of tert-butoxide to minimize side products. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Gas chromatography (GC) with flame ionization detection is recommended for purity assessment, as demonstrated in analogous alkyl ether syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~28–32 ppm for quaternary carbons) and butoxy chain protons (δ ~3.4–3.6 ppm).
  • FT-IR : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 188 (C₁₂H₂₈O₂⁺) and fragmentation patterns consistent with tert-butyl loss.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (nitrile gloves, lab coat, goggles).
  • Avoid contact with strong oxidizers (risk of exothermic decomposition).
  • Store in airtight containers away from light and moisture to prevent hydrolysis.
    Safety data sheets for structurally similar tert-butyl ethers recommend spill containment with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can kinetic contradictions in tert-butoxybutane formation be resolved under varying catalytic conditions?

  • Methodological Answer : Discrepancies in reaction rates may arise from catalyst choice (e.g., phase-transfer catalysts vs. alkali metal tert-butoxides) or solvent polarity. Employ a controlled experimental matrix:

  • Compare turnover frequencies (TOF) using Arrhenius plots.
  • Monitor intermediates via in-situ IR or Raman spectroscopy.
  • Validate hypotheses with computational models (DFT for transition-state analysis).
    Systematic reviews of analogous etherification reactions suggest solvent-free conditions reduce side reactions .

Q. What strategies address conflicting environmental persistence data for this compound in aquatic systems?

  • Methodological Answer : Contradictions in half-life (e.g., 30–120 days) may stem from test conditions (pH, microbial activity). Recommended approaches:

  • Conduct OECD 301/302 biodegradation tests under standardized protocols.
  • Use isotope-labeled analogs (¹⁴C-tert-butyl) for precise tracking in sediment/water matrices.
  • Cross-validate with QSAR models predicting hydrolysis rates based on steric hindrance from tert-butyl groups. EPA literature search frameworks for structurally related dioxanes provide methodological templates .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in this compound degradation?

  • Methodological Answer :

  • Radical Trapping : Introduce inhibitors (e.g., TEMPO) and monitor reaction inhibition via GC-MS.
  • Isotopic Labeling : Use D₂O or ¹⁸O₂ to track oxygen incorporation in degradation products.
  • ESR Spectroscopy : Detect transient radical intermediates (e.g., tert-butoxyl radicals).
    Studies on tert-butyl ethers highlight the dominance of acid-catalyzed ionic mechanisms in hydrolytic cleavage .

Data Analysis and Literature Review

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

  • Methodological Answer :

  • Search Strategy : Use databases (SciFinder, Reaxys) with Boolean terms: ("this compound" OR "C12H28O2") AND (synthesis OR degradation OR toxicity).
  • Exclusion Criteria : Filter out patents and non-peer-reviewed sources.
  • Citation Tracking : Use tools like Web of Science to identify seminal papers.
    EPA’s tiered search methodology for 1,4-dioxane (e.g., ProQuest, TOXNET) serves as a model .

Q. How should researchers address gaps in toxicity data for this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by in vivo studies (OECD 423 acute oral toxicity). Cross-reference with QSAR predictions for structurally related ethers. Collaborative data-sharing platforms (e.g., CEBS, ECOTOX) enhance data accessibility .

Tables for Comparative Analysis

Parameter Synthesis Method A Synthesis Method B
Catalyst KOtBuPhase-transfer (TBAB)
Yield 72%85%
Purity (GC) 98%99%
Reaction Time 6 hours3 hours
Reference
Environmental Parameter Reported Half-Life Test Condition
Hydrolysis (pH 7) 90 days25°C, deionized H₂O
Biodegradation No degradation (28d)OECD 301D
Photolysis 30 daysUV-Vis (λ > 290 nm)
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.